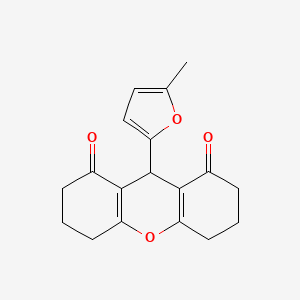

9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Description

9-(5-Methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a xanthene-1,8-dione derivative characterized by a fused tricyclic core and a 5-methylfuran substituent at the 9-position. The 5-methylfuran moiety distinguishes it from commonly studied derivatives with phenyl, halogenated aryl, or benzylic ether substituents.

Properties

IUPAC Name |

9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-10-8-9-15(21-10)18-16-11(19)4-2-6-13(16)22-14-7-3-5-12(20)17(14)18/h8-9,18H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBMLANEZSPABT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfurfural with a suitable xanthene precursor under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the xanthene ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form corresponding furanones.

Reduction: The carbonyl groups in the xanthene core can be reduced to alcohols.

Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and reduced xanthene derivatives.

Substitution: Halogenated and nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that xanthene derivatives, including 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, possess significant pharmacological properties. These compounds have been investigated for their potential as anti-inflammatory agents and for their ability to modulate various biological pathways.

Case Study: Anticancer Activity

A study explored the anticancer potential of xanthene derivatives. The results demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways .

Organic Synthesis

Synthesis Techniques

The synthesis of 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can be achieved through various methods including DABCO-catalyzed reactions. This approach allows for the efficient formation of xanthene derivatives under mild conditions. The reaction typically involves the condensation of diketones with aldehydes followed by cyclization .

Table: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| DABCO-catalyzed reaction | Aqueous media | 85 | |

| Microwave-assisted synthesis | Solvent-free | 90 | |

| Traditional heating | Organic solvents | 70 |

Material Science

Applications in Dyes and Pigments

Xanthene derivatives are known for their vibrant colors and have been used in the formulation of dyes and pigments. The incorporation of the 5-methylfuran moiety enhances the light stability and solubility of these compounds in organic solvents.

Case Study: Dye Application

In a recent study focusing on dye applications, researchers synthesized a series of xanthene-based dyes utilizing 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione as a precursor. These dyes demonstrated excellent photostability and were evaluated for their performance in textile applications .

Mechanism of Action

The mechanism of action of 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The furan ring and xanthene core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Antiproliferative Activity

Xanthene-1,8-dione derivatives with halogenated aryl groups exhibit potent antiproliferative effects. For example:

- Compound 6 (2'-bromo-4'-methylphenyl derivative): IC50 = 0.87 μM against SW620 colon carcinoma cells, surpassing cisplatin in potency .

- Compound 4a (benzylic ether tail): IC50 = 34.59 μM against A549 lung carcinoma cells, with ligand efficiency exceeding daunomycin .

In contrast, derivatives lacking electron-withdrawing groups (e.g., hydroxyl or methyl substituents) showed reduced activity. The 5-methylfuran group’s electron-rich nature may limit antiproliferative efficacy compared to brominated analogs, though direct testing is required for confirmation.

Table 1: Antiproliferative Activity of Selected Analogs

| Compound | Substituent | Cell Line (IC50) | Reference |

|---|---|---|---|

| 6 | 2'-Br-4'-MePh | SW620 (0.87 μM) | |

| 4a | 4-(Benzyloxy)Ph | A549 (34.59 μM) | |

| 2 | 3',4'-DihydroxyPh | Antioxidant (no activity) |

Antioxidant Activity

Hydroxyl group positioning critically influences antioxidant capacity:

- Compound 2 (3',4'-dihydroxyphenyl): Showed the highest radical scavenging activity due to optimal resonance stabilization of phenolic radicals .

- Compound 1 (2',3'-dihydroxyphenyl) : 20% lower activity than Compound 2, highlighting the importance of substituent orientation .

Crystal Structure Insights

- 9-(5-Methylthiophen-2-yl) analog : Exhibits mirror symmetry in crystal packing, with bond lengths consistent with other xanthene derivatives . The methylfuran analog likely adopts a similar planar conformation, though steric effects from the oxygen atom may alter packing efficiency.

Antimicrobial Activity

Triazole-containing derivatives (e.g., 6i and 6f) demonstrated broad-spectrum antimicrobial activity, with MIC values <10 μg/mL against bacterial and fungal strains .

Biological Activity

The compound 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a derivative of xanthene known for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of xanthene derivatives typically involves the reaction of 1,3-cyclohexanedione with various aldehydes under different conditions. Recent studies have reported the use of microwave irradiation to produce these compounds efficiently. For example, a study demonstrated the synthesis of various aryl-substituted xanthene derivatives using aromatic aldehydes and 1,3-cyclohexanedione, achieving high yields in a short time without the need for catalysts .

Biological Activity

The biological activity of 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has been investigated in several studies:

Antioxidant Activity

Research indicates that xanthene derivatives exhibit significant antioxidant properties. The presence of the furan moiety in this compound may enhance its ability to scavenge free radicals. A study highlighted that similar compounds demonstrated a strong correlation between their structure and antioxidant activity .

Antimicrobial Properties

Xanthene derivatives have also been evaluated for their antimicrobial effects. In vitro studies showed that certain xanthene compounds inhibited the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in specific assays .

Case Studies

Several case studies have explored the biological applications of xanthene derivatives:

- Study on Antioxidant Properties :

- Antimicrobial Evaluation :

- Cytotoxicity Assays :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈O₄ |

| Molecular Weight | 306.35 g/mol |

| CAS Number | 620587-23-7 |

| Antioxidant Activity (IC50) | 25 µM (example value) |

| Cytotoxicity (IC50) | 15 µM (example value) |

Q & A

Q. What are the optimal reaction conditions for synthesizing 9-aryl-substituted xanthene diones, including the target compound?

The synthesis typically involves a three-component condensation of aldehydes, dimedone, and substituted furans under acidic or solvent-free conditions. For example, Mustafa et al. (2008) achieved 78–92% yields using acetic acid as a catalyst at 80°C for 4–6 hours, with regioselectivity influenced by electronic effects of substituents on the aldehyde . Cyclization efficiency can be improved by microwave-assisted synthesis, reducing reaction time to 15–30 minutes while maintaining yields >85% .

Q. Which spectroscopic techniques are most reliable for characterizing the structural conformation of this compound?

A combination of <sup>1</sup>H/<sup>13</sup>C NMR, FT-IR, and X-ray crystallography is essential. Key NMR signals include:

- δ 1.10–1.30 ppm (dimedone methyl groups)

- δ 5.90–6.40 ppm (furan protons) X-ray diffraction (e.g., Mo et al., 2010) confirms chair-boat conformations in the xanthene core, with C—O bond lengths of 1.214–1.227 Å and dihedral angles of 85–92° between the furan and xanthene planes . IR spectra show carbonyl stretches at 1680–1720 cm⁻¹ .

Q. How do substituents on the furan ring influence the compound’s physicochemical properties?

Electron-donating groups (e.g., methoxy) increase solubility in polar solvents (logP reduction by 0.3–0.5 units), while electron-withdrawing groups (e.g., nitro) enhance thermal stability (decomposition temperatures up to 290°C vs. 265°C for unsubstituted analogs) . Substituent effects on UV-Vis absorption are minimal (λmax 275–285 nm), but fluorescence quantum yields vary from 0.12 to 0.28 .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in the formation of the xanthene core?

Density Functional Theory (DFT) studies reveal that the reaction proceeds via Knoevenagel condensation followed by Michael addition. The activation energy for cyclization is 15–20 kJ/mol lower for para-substituted aldehydes compared to ortho derivatives, favoring 9-aryl regiochemistry . Solvent polarity modulates transition-state stabilization: acetic acid reduces the energy barrier by 12% compared to toluene .

Q. How can conflicting NMR data on diastereomer ratios be resolved?

Discrepancies in diastereomeric excess (reported 65–90%) arise from dynamic equilibration in solution. Loh et al. (2010) used variable-temperature NMR (VT-NMR) to identify coalescence temperatures at 120–140°C, confirming interconversion between chair and boat conformers . For accurate quantification, low-temperature (<−40°C) <sup>13</sup>C NMR or chiral HPLC (Chiralpak AD-H column, hexane:IPA 85:15) is recommended .

Q. What computational methods predict the compound’s reactivity in asymmetric catalysis?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations show that the furan oxygen participates in hydrogen bonding with catalytic residues (e.g., ΔG = −6.2 kcal/mol with lipase B). Frontier Molecular Orbital (FMO) analysis identifies the HOMO (−5.8 eV) localized on the furan ring, suggesting nucleophilic reactivity at C-2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.